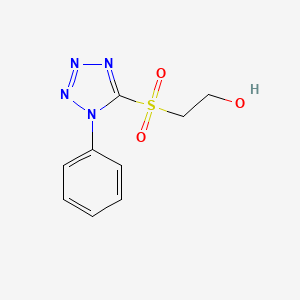
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethan-1-ol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-(1-Phenyl-1H-tetrazole-5-sulfonic acid)ethan-1-ol .
Aplicaciones Científicas De Investigación
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for anti-inflammatory, antimicrobial, and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The sulfonyl group enhances the compound’s stability and solubility, contributing to its overall efficacy.
Comparación Con Compuestos Similares
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a sulfonyl group.
1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a similar structure but lacks the ethan-1-ol moiety.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
519013-66-2 |
|---|---|
Fórmula molecular |
C9H10N4O3S |
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
2-(1-phenyltetrazol-5-yl)sulfonylethanol |
InChI |
InChI=1S/C9H10N4O3S/c14-6-7-17(15,16)9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Clave InChI |
BUCBKDYYEMDDAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



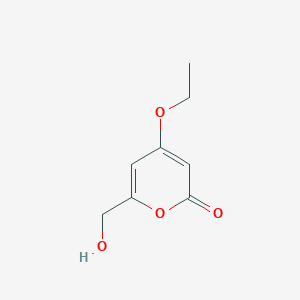
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
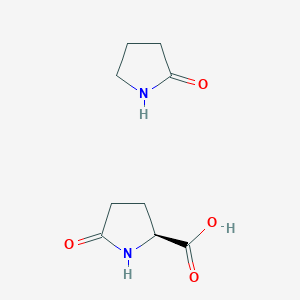
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
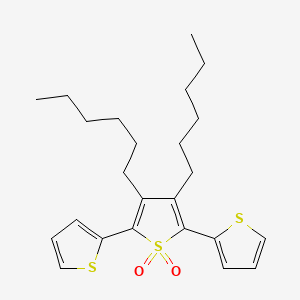
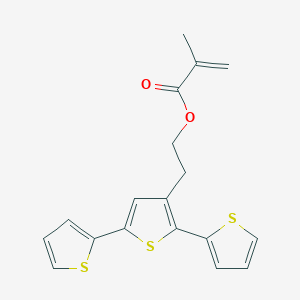
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
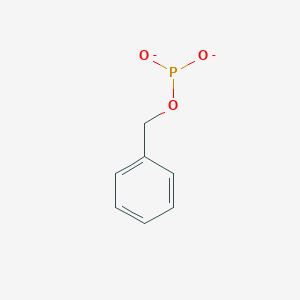
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)

